Computed Lipophilicity (XLogP3) of the Title Compound Exceeds That of the N-(4-Chlorophenyl) Analog by Approximately 0.8 Log Units, Predicting Superior Membrane Permeability
The title compound (CAS 872857-18-6) carries an N-(4-butylphenyl) group, yielding a computed XLogP3 of 3.9 [1]. The direct N-(4-chlorophenyl) analog (CAS 872857-22-2), which replaces the n-butyl chain with a chlorine atom, returns a computed XLogP3 of approximately 3.1 [2]. The resulting ΔXLogP3 of +0.8 units is consistent with a meaningful increase in predicted passive membrane permeability and potential blood-brain barrier penetration, parameters that directly influence cell-based assay design and in vivo study feasibility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | N-(4-Chlorophenyl) analog (872857-22-2): XLogP3 ≈ 3.1 |
| Quantified Difference | +0.8 log units (approx. 6.3-fold increase in predicted partition coefficient) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2021.05.07 release) using canonical SMILES inputs [1][2]. |
Why This Matters
A 0.8 log-unit higher XLogP3 translates to a roughly 6-fold greater predicted octanol-water partition coefficient, which may necessitate different solvent systems, assay buffer compositions, or dosing vehicles compared to the less lipophilic chlorophenyl analog, directly impacting procurement specifications for in vitro and in vivo studies.
- [1] PubChem. Compound Summary for CID 4085756: N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Computed XLogP3 for N-(4-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide (CID analog). National Center for Biotechnology Information (2025). View Source
